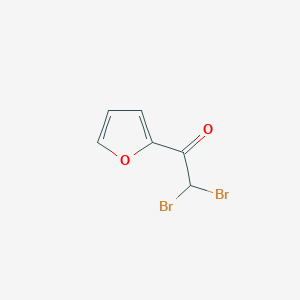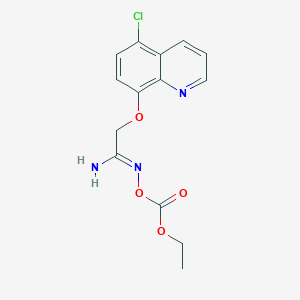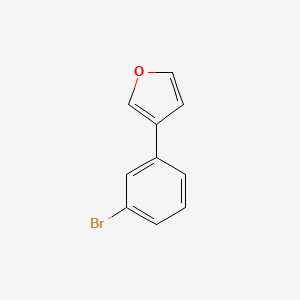
2,2-Dichloro-N-(2-nitro-1-benzofuran-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-N-(2-nitrobenzofuran-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-(2-nitrobenzofuran-3-yl)acetamide typically involves the nitration of benzofuran derivatives followed by acylation. One common method involves the selective bromination of 3-arylbenzofurans, followed by substitution of the halogen with a nitro group . The reaction conditions often include the use of bromine in acetic acid or dichloromethane at temperatures ranging from 0 to 30°C. The subsequent acylation step involves the reaction of the nitrobenzofuran derivative with 2,2-dichloroacetamide under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems to optimize the nitration and acylation processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-N-(2-nitrobenzofuran-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can have different biological and chemical properties depending on the substituents introduced.
Scientific Research Applications
2,2-Dichloro-N-(2-nitrobenzofuran-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-N-(2-nitrobenzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-N-(2,6-dimethyl-phenyl)-acetamide: Another dichloroacetamide derivative with different substituents.
Benzofuran derivatives: Compounds with similar benzofuran structures but different functional groups.
Thiazole derivatives: Compounds with a thiazole ring that exhibit diverse biological activities.
Uniqueness
2,2-Dichloro-N-(2-nitrobenzofuran-3-yl)acetamide is unique due to its specific combination of a benzofuran ring with dichloroacetamide and nitro functional groups
Properties
CAS No. |
71591-05-4 |
|---|---|
Molecular Formula |
C10H6Cl2N2O4 |
Molecular Weight |
289.07 g/mol |
IUPAC Name |
2,2-dichloro-N-(2-nitro-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C10H6Cl2N2O4/c11-8(12)9(15)13-7-5-3-1-2-4-6(5)18-10(7)14(16)17/h1-4,8H,(H,13,15) |
InChI Key |
BOCMBTKPMHZAKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)[N+](=O)[O-])NC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


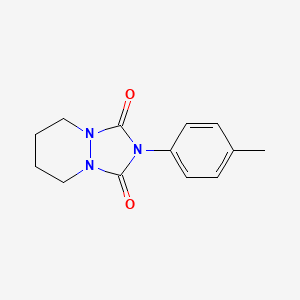
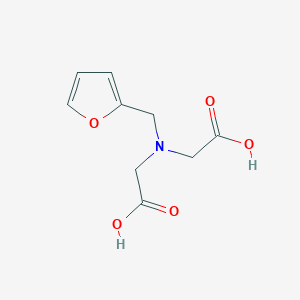
![4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B12895547.png)
![5-[(2,2,3,3-Tetrafluoropropoxy)methyl]cytidine](/img/structure/B12895548.png)
![Benzenesulfonamide, 4-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-](/img/structure/B12895549.png)
![Ethyl 5-methyl-3,4-dioxo-2,3,4,5-tetrahydrothieno[3,2-c]quinoline-2-carboxylate](/img/structure/B12895556.png)
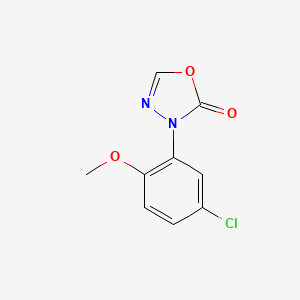
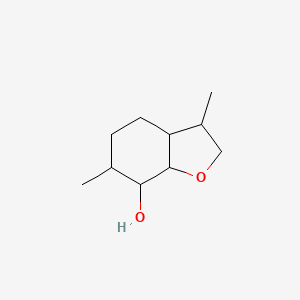
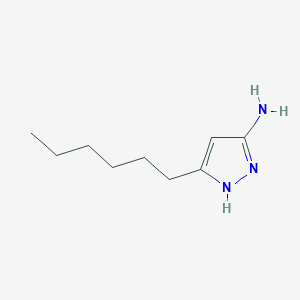
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-](/img/structure/B12895583.png)
